molecular formula C39H41N3NaO6S2 B1666536 Benzyl Violet 4B CAS No. 1694-09-3

Benzyl Violet 4B

Cat. No. B1666536
CAS RN: 1694-09-3
M. Wt: 734.9 g/mol
InChI Key: WTIXYDSCBZQJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl Violet 4B is a chemical compound with the CAS number 1694-09-3 . It is used as a dye for wool, silk, nylon, leather, and anodized aluminum. It also serves as a biological stain, wood stain, and is used in inks and colored paper . It has been used as a color additive in food, drugs, and cosmetics .


Molecular Structure Analysis

The linear formula for this compound is C39H40N3NaO6S2 . The molecular weight is 733.888 .


Chemical Reactions Analysis

This compound neutralizes acids in weakly exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Scientific Research Applications

Absorption, Excretion, and Distribution in Rats

  • Benzyl Violet 4B shows limited absorption when administered orally to rats, with only 0.89% of the dose recovered from bile after 24 hours. However, when given intravenously, it is rapidly excreted through the bile, with up to 95.9% recovery at 24 hours. This dye distributes in the liver, kidney, abdominal muscle, and blood serum at levels of 1-3 µg/g of tissue (Minegishi & Yamaha, 1977).

Comparison with Fast Green FCF

  • When compared with Fast Green FCF, this compound shows higher distribution levels in plasma, ear, abdominal skin, and abdominal muscle in female Sprague-Dawley rats. Its biological half-lives in these tissues are longer than those for Fast Green FCF (Minegishi, Morimoto, & Yamaha, 1978).

Radiolysis Study

  • Studies involving the radiolysis of Benzyl Halides, which are related to this compound, show that γ-radiolysis can break the α-C—H bond, differing from the ultra-violet photolysis, which breaks the C—Cl bond. This suggests different reactivity pathways under various radiolysis conditions (Brocklehurst & Savadatti, 1966).

Tumorigenicity in Rats

  • A study on female Sprague-Dawley rats fed a diet containing 5% this compound for 12 months showed significant growth depression and the development of external tumors, including mammary gland carcinoma and squamous cell carcinoma (Ikeda et al., 1974).

Chronic Toxicity Studies

  • Chronic toxicity studies on rats fed diets containing various concentrations of this compound for 75 weeks revealed no adverse effects on growth. However, there was an increase in mortality in female rats at higher concentrations, suggesting further investigation into its toxicity (Mannell, Grice, & Allmark, 1962).

Photocatalytic Degradation

  • The photocatalytic degradation of Crystal Violet, a triphenyl methane dye related to this compound, has been investigated, indicating potential methods for degradation and removal of such dyes from wastewater (Sahoo, Gupta, & Pal, 2005).

Safety and Hazards

Benzyl Violet 4B is carcinogenic in rats following its oral or subcutaneous administration. It produced mammary carcinomas and squamous-cell carcinomas of the skin after its oral administration to female rats . It may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled .

Mechanism of Action

Target of Action

Acid Violet 49, also known as Coomassie Violet, Acid Violet 6B, or Benzyl Violet 4B, is a synthetic dye that primarily targets proteinous materials such as silk and wool . It binds to these materials through ionic interactions, providing them with a vibrant color .

Mode of Action

The mode of action of Acid Violet 49 involves the dye’s interaction with its target materials. In aqueous solutions, Acid Violet 49 dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . This interaction results in the dye being absorbed by the material, leading to a change in its color .

Biochemical Pathways

It is known that the dye belongs to the class of organic compounds known as phenylbenzamines, which are aromatic compounds consisting of a benzyl group that is n-linked to a benzamine .

Pharmacokinetics

It is known that the dye has good water solubility, which may influence its bioavailability .

Result of Action

The primary result of Acid Violet 49’s action is the coloration of the target material. The dye provides a vibrant color to proteinous materials such as silk and wool . Additionally, Acid Violet 49 has been used as a biological stain, indicating that it may have effects at the molecular and cellular levels .

Action Environment

The action of Acid Violet 49 can be influenced by environmental factors. For instance, the dye’s effectiveness can be improved under microwave radiation, which suggests that the dye’s action, efficacy, and stability can be influenced by temperature and radiation . Furthermore, the dye’s action can also be influenced by the pH of the solution, with the dye being stable under acidic conditions but prone to decomposition under alkaline conditions .

properties

{ "Design of Synthesis Pathway": "The synthesis of Benzyl Violet 4B can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Benzyl chloride", "p-Toluidine", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzyl chloride is reacted with p-Toluidine in the presence of Sodium hydroxide to form N-Benzyl-p-Toluidine.", "Step 2: N-Benzyl-p-Toluidine is then acetylated using Acetic anhydride to form N-Benzyl-p-Toluidine acetate.", "Step 3: Sulfuric acid is added to N-Benzyl-p-Toluidine acetate to form the corresponding diazonium salt.", "Step 4: The diazonium salt is then coupled with Sodium nitrite in the presence of Hydrochloric acid to form Benzyl Violet 4B." ] }

CAS RN

1694-09-3

Molecular Formula

C39H41N3NaO6S2

Molecular Weight

734.9 g/mol

IUPAC Name

sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate

InChI

InChI=1S/C39H41N3O6S2.Na/c1-5-41(27-29-9-7-11-37(25-29)49(43,44)45)35-21-15-32(16-22-35)39(31-13-19-34(20-14-31)40(3)4)33-17-23-36(24-18-33)42(6-2)28-30-10-8-12-38(26-30)50(46,47)48;/h7-26H,5-6,27-28H2,1-4H3,(H-,43,44,45,46,47,48);

InChI Key

WTIXYDSCBZQJIC-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na]

Appearance

Solid powder

Color/Form

FINE POWDER

melting_point

473 to 482 °F (decomposes) (NTP, 1992)

Other CAS RN

1694-09-3

physical_description

Benzyl violet 4b is a fine black powder. (NTP, 1992)

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

acid violet 49
Acid Violet 6B
benzyl violet 4B
C.I. 42640
FD and C violet no. 1
food violet No. 2
violet 6B
violet No. 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl Violet 4B
Reactant of Route 2
Reactant of Route 2
Benzyl Violet 4B
Reactant of Route 3
Reactant of Route 3
Benzyl Violet 4B
Reactant of Route 4
Reactant of Route 4
Benzyl Violet 4B
Reactant of Route 5
Benzyl Violet 4B
Reactant of Route 6
Benzyl Violet 4B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.